molecular formula C6H5NO B15246685 3-Furancarbonitrile, 5-methyl-

3-Furancarbonitrile, 5-methyl-

Cat. No.: B15246685
M. Wt: 107.11 g/mol
InChI Key: LJTOHQRHILRDAR-UHFFFAOYSA-N
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Description

5-methylfuran-3-carbonitrile is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing four carbon atoms and one oxygen atom The presence of a nitrile group (-CN) at the third position and a methyl group (-CH₃) at the fifth position makes 5-methylfuran-3-carbonitrile a unique derivative of furan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylfuran-3-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-methylfuran-3-carboxylic acid with thionyl chloride (SOCl₂) followed by treatment with sodium cyanide (NaCN) can yield 5-methylfuran-3-carbonitrile. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).

Industrial Production Methods

Industrial production of 5-methylfuran-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound can be achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methylfuran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups at specific positions on the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-methylfuran-3-carboxylic acid, while reduction can produce 5-methylfuran-3-amine.

Scientific Research Applications

5-methylfuran-3-carbonitrile has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-methylfuran-3-carbonitrile depends on its specific application. In general, the compound can interact with various molecular targets and pathways, leading to desired effects. For example, in medicinal chemistry, it may bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-acetyl-5-methylfuran: Another derivative of furan with an acetyl group at the second position and a methyl group at the fifth position.

    5-methylfuran-2-carboxylic acid: A compound with a carboxylic acid group at the second position and a methyl group at the fifth position.

Uniqueness

5-methylfuran-3-carbonitrile is unique due to the presence of both a nitrile group and a methyl group on the furan ring. This combination of functional groups imparts specific chemical properties and reactivity, making it distinct from other furan derivatives.

Properties

Molecular Formula

C6H5NO

Molecular Weight

107.11 g/mol

IUPAC Name

5-methylfuran-3-carbonitrile

InChI

InChI=1S/C6H5NO/c1-5-2-6(3-7)4-8-5/h2,4H,1H3

InChI Key

LJTOHQRHILRDAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CO1)C#N

Origin of Product

United States

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